An In-Depth Technical Guide to 6-Bromo-2-cyclopropylaminopyridine: Properties, Synthesis, and Applications
An In-Depth Technical Guide to 6-Bromo-2-cyclopropylaminopyridine: Properties, Synthesis, and Applications
Abstract: 6-Bromo-2-cyclopropylaminopyridine is a pivotal heterocyclic building block in modern medicinal chemistry and drug discovery. Its unique structural architecture, combining the pharmacologically significant pyridine core with a conformationally constrained cyclopropylamine moiety and a synthetically versatile bromine handle, makes it an invaluable intermediate for the synthesis of complex molecular targets. This guide provides a comprehensive technical overview of its chemical properties, outlines robust synthetic and purification protocols, details methods for its analytical characterization, and explores its reactivity and applications. The content is tailored for researchers, chemists, and drug development professionals seeking to leverage this compound in their synthetic campaigns.
Introduction: A Privileged Scaffold in Drug Discovery
The pyridine ring is the second most abundant heterocyclic motif found in FDA-approved pharmaceuticals, prized for its ability to engage in hydrogen bonding, its metabolic stability, and its capacity to modulate the physicochemical properties of a molecule. Similarly, the cyclopropyl group is a widely used "bioisostere" for phenyl rings or bulky alkyl groups, offering a unique conformational rigidity that can enhance binding affinity to biological targets and improve metabolic profiles.
The convergence of these two privileged structures in 6-Bromo-2-cyclopropylaminopyridine creates a powerful synthetic intermediate. The bromine atom at the 6-position serves as a versatile anchor for introducing further molecular complexity, primarily through transition metal-catalyzed cross-coupling reactions. The secondary amine at the 2-position provides another site for functionalization, allowing for the systematic exploration of the chemical space around the pyridine core. This guide aims to be an essential resource for scientists utilizing this high-value compound.
Physicochemical and Structural Properties
A precise understanding of the fundamental properties of 6-Bromo-2-cyclopropylaminopyridine is critical for its effective use in experimental design, from reaction setup to purification and storage.
| Property | Value | Source(s) |
| IUPAC Name | 6-Bromo-N-cyclopropylpyridin-2-amine | [1] |
| CAS Number | 959237-20-8 | [1][2] |
| Molecular Formula | C₈H₉BrN₂ | [1][3] |
| Molecular Weight | 213.07 g/mol | [1][2] |
| Monoisotopic Mass | 211.99491 Da | [2] |
| Heavy Atom Count | 11 | [2] |
| Rotatable Bond Count | 2 | [2] |
Synthesis and Purification Protocols
The synthesis of 6-Bromo-2-cyclopropylaminopyridine can be approached through several reliable methods. The choice of method often depends on the availability of starting materials, scale, and desired purity. Two field-proven methodologies are detailed below.
Method A: Nucleophilic Aromatic Substitution (SNAr)
This method leverages the activation of the pyridine ring by the two bromine atoms in the starting material, allowing for a direct and often high-yielding substitution with cyclopropylamine. The reaction is typically performed under elevated temperature and pressure to overcome the activation energy barrier.
Causality: Using 2,6-dibromopyridine as the starting material is advantageous because the electron-withdrawing nature of the bromine atoms and the ring nitrogen atom activates the C2 and C6 positions towards nucleophilic attack. The reaction is driven to monosubstitution by controlling stoichiometry and reaction time, as the introduction of the electron-donating aminocyclopropyl group deactivates the ring towards a second substitution.
Detailed Experimental Protocol:
-
To a sealable pressure tube, add 2,6-dibromopyridine (1.0 eq), cyclopropylamine (1.2-1.5 eq), and a suitable base such as K₂CO₃ or Et₃N (2.0 eq).
-
Add a high-boiling point solvent such as N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO) to achieve a concentration of approximately 0.5 M.
-
Seal the vessel tightly and heat the reaction mixture to 120-150 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.[4][5]
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure product.
Caption: SNAr Synthetic Workflow.
Method B: Copper-Catalyzed Chan-Lam N-Arylation
This modern synthetic approach offers a milder alternative, utilizing a copper catalyst to couple 2-amino-6-bromopyridine with a cyclopropylboronic acid derivative. This method is particularly valuable for its broad functional group tolerance.[6]
Causality: The Chan-Lam reaction proceeds through a catalytic cycle involving a Cu(II) species. The copper catalyst coordinates with the amine nucleophile, followed by transmetalation with the cyclopropylboronic acid. Reductive elimination then forms the desired C-N bond and regenerates the active catalyst. The use of an oxidant (often atmospheric oxygen) is crucial to maintain the copper in its active oxidation state.[6][7]
Detailed Experimental Protocol:
-
To a round-bottom flask, add 2-amino-6-bromopyridine (1.0 eq), potassium cyclopropyltrifluoroborate or cyclopropylboronic acid (1.5 eq), Cu(OAc)₂ (10-20 mol%), and a ligand such as 1,10-phenanthroline (10-20 mol%).[6]
-
Add a suitable solvent, such as dichloromethane (DCM) or dichloroethane (DCE).
-
Add a base, for example, Na₂CO₃ or NaHCO₃ (2.0 eq).[7]
-
Stir the reaction mixture vigorously under an atmosphere of air or oxygen (using a balloon) at room temperature to 40 °C for 16-48 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the copper catalyst.
-
Concentrate the filtrate and purify the residue by flash column chromatography as described in Method A.
Spectroscopic and Analytical Characterization
Unambiguous structural confirmation and purity assessment are paramount. The following data represent the expected spectroscopic signatures for 6-Bromo-2-cyclopropylaminopyridine.[8]
| Technique | Expected Observations |
| ¹H NMR | Pyridine Protons: Three signals in the aromatic region (~6.0-7.5 ppm), typically exhibiting doublet and triplet splitting patterns characteristic of a 2,6-disubstituted pyridine. Amine Proton (N-H): A broad singlet that may be exchangeable with D₂O. Cyclopropyl Protons: Complex multiplets in the aliphatic region (~0.5-3.0 ppm) for the CH and CH₂ groups of the cyclopropyl ring.[4] |
| ¹³C NMR | Pyridine Carbons: Six distinct signals in the aromatic region (~100-160 ppm). Cyclopropyl Carbons: Signals in the upfield aliphatic region (~5-30 ppm). |
| IR Spectroscopy | N-H Stretch: A characteristic absorption band around 3200-3400 cm⁻¹. C-H Stretch: Bands for aromatic C-H (~3000-3100 cm⁻¹) and aliphatic C-H (~2850-3000 cm⁻¹). C=C/C=N Stretch: Strong absorptions in the 1400-1600 cm⁻¹ region, typical for the pyridine ring. C-Br Stretch: A band in the fingerprint region, typically below 700 cm⁻¹.[9][10] |
| Mass Spectrometry | Molecular Ion (M⁺): A prominent molecular ion peak. A characteristic isotopic pattern with two peaks of nearly equal intensity (M⁺ and M+2), separated by 2 m/z units, confirming the presence of a single bromine atom.[3] |
Chemical Reactivity and Synthetic Utility
The true value of 6-Bromo-2-cyclopropylaminopyridine lies in its predictable and versatile reactivity, which allows for its elaboration into more complex molecular frameworks.
Caption: Key Reactivity Sites of the Molecule.
-
Palladium-Catalyzed Cross-Coupling: The C-Br bond is the primary site for synthetic elaboration. It readily participates in a wide array of palladium-catalyzed reactions, including Suzuki, Stille, Sonogashira, Heck, and Buchwald-Hartwig aminations. This allows for the facile introduction of aryl, heteroaryl, alkyl, alkynyl, and amino substituents at the 6-position, providing a powerful strategy for library synthesis and lead optimization.[11]
-
N-Functionalization: The secondary amine is nucleophilic and can be functionalized through various reactions such as acylation with acid chlorides or anhydrides, alkylation with alkyl halides, or reductive amination.
-
Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen atom imparts basicity to the molecule and can serve as a coordination site for metal catalysts or as a proton acceptor.
Safety, Handling, and Storage
Proper handling and storage are essential to ensure laboratory safety and maintain the integrity of the compound.
| Hazard Information | GHS Classification & Precautionary Statements |
| Pictogram(s) | |
| Signal Word | Danger [1] |
| Hazard Statements | H314: Causes severe skin burns and eye damage. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[1] |
| Handling | Use only in a well-ventilated area or under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid breathing dust. Wash hands thoroughly after handling.[12][13][14] |
| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated place.[1][14] Keep away from incompatible materials such as strong oxidizing agents.[15] |
Conclusion
6-Bromo-2-cyclopropylaminopyridine is more than a simple chemical reagent; it is a strategically designed building block that empowers chemists to efficiently access novel and structurally complex molecules. Its combination of a privileged heterocyclic core, a conformationally rigid substituent, and a versatile synthetic handle makes it an indispensable tool in the pursuit of new therapeutic agents. A thorough understanding of its properties, synthesis, and reactivity, as detailed in this guide, is the foundation for its successful application in research and development.
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